molecular formula C13H11Cl2N3O3 B2371916 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide CAS No. 1280933-95-0

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide

Cat. No. B2371916
CAS RN: 1280933-95-0
M. Wt: 328.15
InChI Key: CFIJTMVMRQJKRN-UHFFFAOYSA-N
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Description

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide, also known as DCDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCDC is a pyridine-based hydrazide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide is not fully understood. However, it has been suggested that 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide exerts its therapeutic effects by disrupting the cell membrane and inhibiting various enzymes involved in cell proliferation and metabolism.
Biochemical and Physiological Effects:
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to apoptosis and inhibits cell proliferation. 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has also been shown to inhibit the activity of various enzymes involved in cell metabolism, such as lactate dehydrogenase and pyruvate kinase.

Advantages and Limitations for Lab Experiments

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has some limitations, including its low solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the study of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial infections and parasitic diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide-based therapies.
In conclusion, 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide and its possible applications in clinical settings.

Synthesis Methods

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been synthesized using various methods, including the reaction of 5,6-dichloronicotinic acid with 2,5-dimethylfuran-3-carboxylic acid hydrazide in the presence of a coupling agent. Another method involves the reaction of 5,6-dichloronicotinic acid with 2,5-dimethylfuran-3-carbonyl chloride followed by the addition of hydrazine hydrate. These methods have been optimized to obtain high yields of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide.

Scientific Research Applications

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antitubercular, and antifungal properties. 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of Mycobacterium tuberculosis and various fungal strains.

properties

IUPAC Name

5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-6-3-9(7(2)21-6)13(20)18-17-12(19)8-4-10(14)11(15)16-5-8/h3-5H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIJTMVMRQJKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NNC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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